Dihydroseselin

Antiviral HIV/AIDS Coumarin derivatives

Researchers requiring validated anti-HIV coumarin scaffolds often encounter stereochemical inconsistency that invalidates bioactivity data. Dihydroseselin (CAS 2221-66-1) is the core angular pyranocoumarin whose (+)-cis-3',4'-di-O-acyl derivatives demonstrate EC50 = 0.4 nM against HIV (TI = 136,719), while incorrect diastereoisomers show >10,000-fold reduced potency. • Anti-HIV: (+)-cis-3',4'-di-O-camphanoyl-dihydroseselin (EC50 = 0.4 nM; TI = 136,719) • Anti-inflammatory: Pd-Ib effective at 30-120 mg/kg in DSS colitis model; (3'S,4'S)-3',4'-disenecioyloxy derivative suppresses NF-κB/MAPK in RAW264.7 macrophages • Calcium antagonism: Pd-Ia IC50 = 79 μM against concanavalin A-induced histamine release Supplied with HPLC purity ≥98%; shipped ambient globally for R&D use.

Molecular Formula C14H14O3
Molecular Weight 230.26 g/mol
Cat. No. B1632921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroseselin
Molecular FormulaC14H14O3
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCC1(CCC2=C(O1)C=CC3=C2OC(=O)C=C3)C
InChIInChI=1S/C14H14O3/c1-14(2)8-7-10-11(17-14)5-3-9-4-6-12(15)16-13(9)10/h3-6H,7-8H2,1-2H3
InChIKeyGXOXLDJHMAATRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydroseselin Physicochemical & Structural Identity


Dihydroseselin (8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-2-one) is an angular pyranocoumarin with a molecular formula of C14H14O3, a molecular weight of 230.26 g/mol, and a melting point of 104–105 °C . It is structurally classified as a dihydrogenated derivative of the angular pyranocoumarin seselin, featuring a saturated pyran ring (9,10-dihydro) that distinguishes it from its fully unsaturated analogs [1]. This core scaffold serves as the foundation for numerous biologically active natural and semi-synthetic coumarins, including various 3',4'-di-O-acyl derivatives with documented antiviral and anti-inflammatory activities.

Angular pyranocoumarin scaffold with saturated 9,10-dihydro ring; core for diverse bioactive coumarins

Key starting point for synthesis of 3',4'-di-O-acyl derivatives with reported antiviral and anti-inflammatory activities

Saturated pyran ring distinguishes from seselin; supports stereochemical control at C-4' position in substituted analogs

Dihydroseselin Differentiation & Substitution Risk


Dihydroseselin is not functionally interchangeable with its closest structural analogs. Seselin, the fully unsaturated angular pyranocoumarin (lacking the 9,10-dihydro saturation), exhibits distinct biological profiles and serves as a different scaffold in anti-HIV and anti-inflammatory screening [1]. Simple 7-hydroxycoumarin (umbelliferone) lacks the angular pyran ring entirely, conferring different physicochemical properties and target engagement . Moreover, the stereochemical configuration at the 3' and 4' positions of dihydroseselin derivatives critically determines biological activity: in anti-HIV assays, the (+)-cis configuration is required for potency, with diastereoisomers showing >10,000-fold reduced activity [2]. Therefore, procurement decisions must consider not only the dihydroseselin core but also specific substitution patterns and stereochemistry, as generic substitution with seselin, simple coumarins, or incorrect stereoisomers will fail to reproduce reported bioactivity.

Seselin (unsaturated analog) vs. Dihydroseselin

Missing 9,10-dihydro saturation may shift bioactivity and physicochemical profile; not a direct research replacement.

7‑Hydroxycoumarin (simple coumarin) vs. Dihydroseselin

Lacks angular pyran ring; target engagement and signaling context may differ significantly.

Opposite stereoisomer / racemate vs. Specified cis‑dihydroseselin derivative

Stereochemistry at 3' and 4' positions critically determines reported activity; >10,000‑fold difference observed between diastereoisomers in antiviral assays.

Dihydroseselin Quantitative Comparator Evidence


Anti-HIV-1 Potency vs. AZT

A specific dihydroseselin derivative, 3',4'-di-O-(-)-camphanoyl-(+)-cis-khellactone (compound 16), exhibited an EC50 of 4 × 10⁻⁴ μM (0.4 nM) and a therapeutic index (TI) of 136,719 in an in vitro anti-HIV-1 assay [1]. This EC50 and TI are superior to those of AZT (zidovudine) tested in the same assay, where AZT typically shows an EC50 in the nanomolar range but with a substantially lower TI [2]. Importantly, the antiviral activity is stereoselective: the three diastereoisomers of compound 16 (17, 38, 39) are at least 10,000-fold less active [3].

Anti-HIV-1 EC50 & TI
Head-to-head
Compound 16 (dihydroseselin derivative): EC50 0.4 nM, TI 136,719
vs. AZT: EC50 nanomolar range, TI <10,000
Supports stereoselective antiviral SAR context (Reported head-to-head comparison)
Requires (+)-cis configuration; diastereoisomers >10,000-fold less active
Antiviral HIV/AIDS Coumarin derivatives

In Vivo Anti-Colitis Efficacy vs. Sulfasalazine

(+)-3'α-Angeloxy-4'-keto-3',4'-dihydroseselin (Pd-Ib) administered at 30, 60, and 120 mg/kg/day significantly reduced disease activity index, inhibited colon shortening, and suppressed myeloperoxidase activity in a DSS-induced acute colitis mouse model [1]. The anti-inflammatory effect of Pd-Ib against acute colitis was directly comparable to that of sulfasalazine administered at 300 mg/kg/day, a standard-of-care drug for ulcerative colitis [2].

In Vivo Colitis Model Response
Head-to-head
Pd-Ib 30–120 mg/kg/day: reduced disease activity, colon shortening, MPO activity
vs. Sulfasalazine 300 mg/kg: comparable response magnitude
Supports model-response context at lower doses (Reported comparison)
DSS acute colitis model, C57BL/6 mice; oral administration
Inflammatory Bowel Disease Colitis In vivo pharmacology

Inflammatory Mediator Suppression vs. Calipteryxin

In LPS-stimulated RAW264.7 murine macrophages, (3'S,4'S)-3',4'-disenecioyloxy-3',4'-dihydroseselin (compound 2) and calipteryxin (compound 1) both inhibited nitrite production, TNF-α, and IL-1β in a dose-dependent manner [1]. Both coumarins also suppressed LPS-induced iNOS and COX-2 protein and mRNA expression, and reduced NF-κB activation via inhibition of IKKα/β phosphorylation and IκBα degradation [2]. Quantitative comparison of potency between the two compounds was not reported, but the dihydroseselin derivative demonstrated parallel efficacy to calipteryxin across all measured endpoints.

Inflammatory Mediator Inhibition
Head-to-head
Compound 2 and calipteryxin both inhibited NO, TNF-α, IL-1β, iNOS, COX-2; suppressed NF-κB activation
Parallel pathway-response context reported; quantitative potency differences not specified
LPS-stimulated RAW264.7 macrophages; 24 h exposure
Inflammation Macrophage iNOS/COX-2

Calcium Antagonist Activity vs. Qian-Hu Coumarins

3'-Angeloyloxy-4'-acetoxy-3',4'-dihydroseselin (Pd-Ia) inhibited concanavalin A-induced histamine release from rat peritoneal mast cells with an IC50 of 79 μM [1]. In the same study, structurally related coumarins praeruptorin A (Pd-II) and praeruptorin B (Pd-III) showed IC50 values of 100 μM and 102 μM, respectively, while visnadin (a khellactone derivative) exhibited an IC50 of 73 μM [2]. Pd-Ia thus demonstrates comparable or slightly superior calcium antagonist-like activity relative to these structurally distinct coumarins.

Mast Cell Histamine Release IC50
Head-to-head
Pd-Ia IC50 79 μM; Praeruptorin A 100 μM, B 102 μM; Visnadin 73 μM
Supports calcium antagonist-like context (Reported relative potency)
Concanavalin A-stimulated rat peritoneal mast cells
Calcium channel Mast cell Mediator release

Physicochemical Properties vs. Seselin

Dihydroseselin (CAS 2221-66-1) is a solid at room temperature with a melting point of 104–105 °C and a LogP of 2.896 . Seselin (CAS 523-59-1), its fully unsaturated analog, differs structurally only in the 9,10-double bond, yet this saturation alters the compound's conformational flexibility and may impact solubility and metabolic stability. No direct comparative solubility or stability data are available from primary literature; however, the hydrogenation of the pyran ring in dihydroseselin reduces planarity and introduces a chiral center at C-4' (when substituted), which can affect crystal packing and dissolution rate relative to seselin.

Physicochemical Context
Data to verify
Dihydroseselin mp 104–105 °C, LogP 2.896
Seselin mp ~118–120 °C, LogP ~2.5–3.0 (estimated)
Saturation may alter solubility and metabolic stability; direct comparative data unavailable
Class-level prediction; verify for formulation research
Physicochemical properties Solubility Stability

Dihydroseselin Application Scenarios


Antiviral SAR & Lead Optimization

Based on the demonstrated anti-HIV potency of compound 16 (EC50 = 0.4 nM; TI = 136,719) and the >10,000-fold stereoselectivity difference among diastereoisomers [1], dihydroseselin is a validated scaffold for medicinal chemistry programs targeting HIV or other viral infections. Researchers should prioritize the (+)-cis-dihydroseselin core with camphanoyl ester substitutions at the 3' and 4' positions. Synthetic efforts should focus on maintaining stereochemical integrity, as the cis configuration is essential for activity. The scaffold may also be explored for other antiviral targets given its favorable therapeutic index.

IBD Preclinical Drug Development

The in vivo efficacy of Pd-Ib ((+)-3'α-angeloxy-4'-keto-3',4'-dihydroseselin) at 30–120 mg/kg in a DSS colitis model, achieving effects comparable to sulfasalazine at 300 mg/kg [2], positions this dihydroseselin derivative as a high-priority lead for IBD therapeutic development. Subsequent studies should evaluate oral bioavailability, dose-response optimization, and chronic toxicity. The mechanism involving STAT3 and MAPK pathway modulation suggests potential for combination therapies or application in other inflammatory conditions with similar signaling dysregulation.

In Vitro Inflammation & Immune Signaling Assays

The dihydroseselin derivative (3'S,4'S)-3',4'-disenecioyloxy-3',4'-dihydroseselin has been validated in LPS-stimulated RAW264.7 macrophages to inhibit NO, TNF-α, IL-1β, iNOS, and COX-2 expression, and to suppress NF-κB and MAPK signaling [3]. This compound can serve as a positive control or tool compound for in vitro inflammation assays, particularly for studies of NF-κB pathway inhibition. Its efficacy is comparable to calipteryxin, offering researchers an alternative coumarin scaffold with potentially different off-target profiles or synthetic accessibility.

Calcium Signaling & Mast Cell Degranulation

Pd-Ia (3'-angeloyloxy-4'-acetoxy-3',4'-dihydroseselin) demonstrates calcium antagonist-like activity with an IC50 of 79 μM against concanavalin A-induced histamine release [4]. This validated activity supports its use as a tool compound for investigating calcium-dependent cellular processes, particularly in mast cell biology and allergy research. The compound's defined IC50 relative to praeruptorin A, praeruptorin B, and visnadin enables dose selection and benchmarking in comparative pharmacology studies.

Application
Selection Property
Validation Focus
Antiviral SAR studies
Stereoselective (+)-cis scaffold context
Anti-HIV-1 activity & stereochemistry review
IBD preclinical model studies
In vivo model-response profile
Dose-response & pathway modulation review
Inflammatory signaling assays
NF-κB & MAPK pathway inhibition context
Pro-inflammatory mediator expression review
Mast cell degranulation studies
Calcium antagonist-like activity context
Histamine release inhibition endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihydroseselin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.